![molecular formula C8H15N3O2 B1419443 N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide CAS No. 1193390-67-8](/img/structure/B1419443.png)
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide is a chemical compound with the molecular formula C8H15N3O2 and a molecular weight of 185.23 . It is also known by its IUPAC name, N-{1-[(E)-amino(hydroxyimino)methyl]cyclopentyl}acetamide .
Molecular Structure Analysis
The InChI code for N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide is 1S/C8H15N3O2/c1-6(12)10-8(7(9)11-13)4-2-3-5-8/h7H,2-5,9H2,1H3,(H,10,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
NAC is well-recognized for its potent antioxidant capabilities, chiefly as a precursor to glutathione (GSH), playing a critical role in maintaining oxidative balance within the body. Its antioxidant activity is pivotal in conditions like cystic fibrosis, where it helps manage airway inflammation and redox imbalance. Furthermore, NAC shows promise in preventing and eradicating biofilms associated with CF airway infections, notably those caused by Pseudomonas aeruginosa, thereby potentially improving patient outcomes in CF (Guerini et al., 2022).
Potential in Psychiatry
NAC has emerged as a beneficial agent in the treatment of several psychiatric disorders, owing to its multifaceted actions beyond its role as a glutathione precursor. It appears to modulate glutamatergic, neurotropic, and inflammatory pathways, showing promising results in disorders such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. This suggests NAC's therapeutic potential may extend well beyond its antioxidant properties, offering new avenues for psychiatric treatment (Dean et al., 2011).
Molecular Mechanisms and Therapeutic Insights
Exploration into NAC's molecular mechanisms highlights its antioxidative activity attributable to its rapid reactions with various radicals and the restoration of impaired targets in vital cellular components. NAC's unique properties may stem from its efficient reduction of disulfide bonds in proteins, altering their structures, and its role as a precursor for cysteine in GSH synthesis. These mechanisms underpin its diverse biological effects, further emphasizing the need for continued research to fully understand its therapeutic potential and to elucidate its ability to cross cellular barriers, which could significantly impact its efficacy in clinical applications (Samuni et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The compound should be handled with appropriate safety measures.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide involves the reaction of cyclopentanone with hydroxylamine hydrochloride to form cyclopentanone oxime, which is then reacted with cyanogen bromide to form N-cyanocyclopentanone oxime. The N-cyanocyclopentanone oxime is then reacted with ethyl acetate and sodium methoxide to form N-[1-(N'-methoxycarbonyl)cyclopentyl]acetamide, which is then hydrolyzed with hydrochloric acid to form N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide.", "Starting Materials": [ "Cyclopentanone", "Hydroxylamine hydrochloride", "Cyanogen bromide", "Ethyl acetate", "Sodium methoxide", "Hydrochloric acid" ], "Reaction": [ "Cyclopentanone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form cyclopentanone oxime.", "Cyclopentanone oxime is reacted with cyanogen bromide in the presence of sodium hydroxide to form N-cyanocyclopentanone oxime.", "N-cyanocyclopentanone oxime is reacted with ethyl acetate and sodium methoxide to form N-[1-(N'-methoxycarbonyl)cyclopentyl]acetamide.", "N-[1-(N'-methoxycarbonyl)cyclopentyl]acetamide is hydrolyzed with hydrochloric acid to form N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide." ] } | |
CAS-Nummer |
1193390-67-8 |
Molekularformel |
C8H15N3O2 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclopentyl]acetamide |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)10-8(7(9)11-13)4-2-3-5-8/h13H,2-5H2,1H3,(H2,9,11)(H,10,12) |
InChI-Schlüssel |
MIFFPKWNFPTHND-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)NC1(CCCC1)/C(=N/O)/N |
SMILES |
CC(=O)NC1(CCCC1)C(=NO)N |
Kanonische SMILES |
CC(=O)NC1(CCCC1)C(=NO)N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



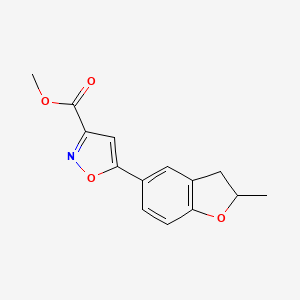
![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1419364.png)
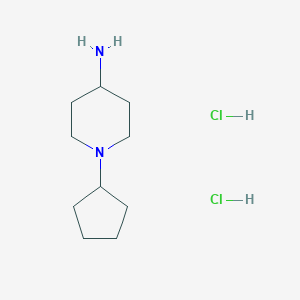
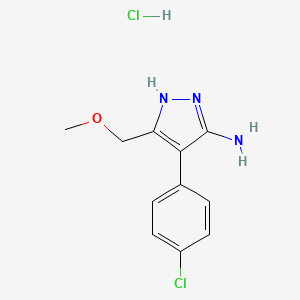
![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)

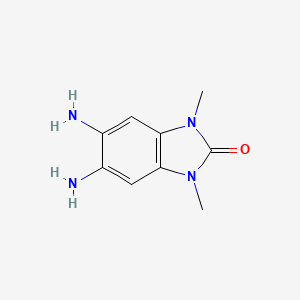
![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)

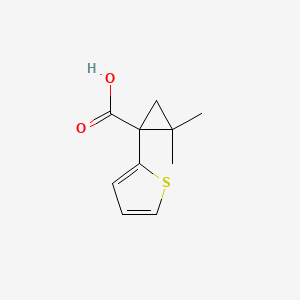

![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)

![2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B1419383.png)